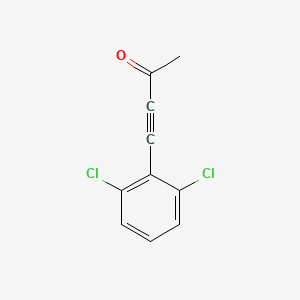

4-(2,6-Dichlorophenyl)but-3-yn-2-one

Description

4-(2,6-Dichlorophenyl)but-3-yn-2-one (IUPAC name: this compound; molecular formula: C₁₀H₆Cl₂O; molecular weight: 215.06 g/mol) is a substituted butynone characterized by a conjugated triple bond (C≡C) at the 3-position and a 2,6-dichlorophenyl group at the 4-position. The compound’s structure confers unique electronic properties due to the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the α,β-unsaturated ketone system. This feature makes it a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions and nucleophilic additions . Its applications span pharmaceuticals (e.g., as a precursor for bioactive molecules) and agrochemicals (e.g., fungicide development) .

Properties

Molecular Formula |

C10H6Cl2O |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)but-3-yn-2-one |

InChI |

InChI=1S/C10H6Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,1H3 |

InChI Key |

NHIPTVZFGKBYLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,6-Dichlorophenyl)but-3-yn-2-one typically involves the coupling of 2,6-dichlorobenzylideneacetone with acetone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

4-(2,6-Dichlorophenyl)but-3-yn-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, with reagents like halogens or nucleophiles.

Scientific Research Applications

4-(2,6-Dichlorophenyl)but-3-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on the active site of certain enzymes, forming stable complexes through hydrogen interactions . This interaction can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Melting Points : The 2,6-dichloro derivative exhibits the highest melting point (98–100°C) due to symmetrical substitution on the phenyl ring, enabling tighter crystal packing compared to the asymmetrical 2,4-dichloro analog (85–87°C) .

Lipophilicity (logP): Increasing chlorine substitution correlates with higher logP values (e.g., 3.2 for 2,6-dichloro vs. 2.1 for non-chlorinated phenyl), enhancing membrane permeability in biological systems .

Reactivity : The electron-withdrawing 2,6-dichloro group amplifies the electrophilicity of the triple bond, enabling faster Diels-Alder cycloadditions at 25°C (90% yield) compared to 4-phenylbut-3-yn-2-one (45% yield under identical conditions) .

Contradictory Findings

A 2024 study reported reduced thermal stability for this compound above 150°C, conflicting with earlier claims of robustness . This underscores the need for context-specific evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.